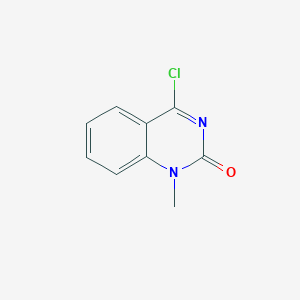
4-Chloro-1-methylquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methylquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
4-Chloro-1-methylquinazolin-2(1H)-one serves as a lead compound in the development of new therapeutic agents. Its biological activities suggest potential applications in treating infections and cancers.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the quinazoline structure can enhance anticancer properties, with some derivatives demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of chlorine in its structure has been associated with improved antibacterial properties. For example, related compounds have shown significant inhibition against bacterial strains such as E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of substituted anilines with appropriate carbonyl compounds under acidic or basic conditions.
Common Synthetic Routes
- Condensation Reactions : The compound can be synthesized via condensation reactions involving 2-amino benzamide and chloroacetyl chloride, followed by cyclization .
- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods, utilizing less hazardous reagents and solvents to produce quinazoline derivatives efficiently .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound and its derivatives.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro at C4, Methyl at C1 | Anticancer, Antimicrobial |
| 4-Aminoquinazoline | Amino at C4 | Enhanced anticancer activity |
| 6-Methylquinazoline | Methyl at C6 | Different pharmacological profile |
The presence of different substituents significantly influences the compound's reactivity and biological activity, allowing for tailored therapeutic applications .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Cytotoxicity Studies : A study reported that certain derivatives exhibited IC50 values against HepG2 and MCF-7 cell lines significantly lower than traditional chemotherapeutics, indicating a promising avenue for cancer treatment .
- Antimicrobial Evaluation : In vitro tests revealed that derivatives showed potent antibacterial activity against various pathogens, highlighting their potential as new antimicrobial agents .
Propriétés
Numéro CAS |
79689-39-7 |
|---|---|
Formule moléculaire |
C9H7ClN2O |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
4-chloro-1-methylquinazolin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(10)11-9(12)13/h2-5H,1H3 |
Clé InChI |
AYJCMIXHDUYTJB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=NC1=O)Cl |
SMILES canonique |
CN1C2=CC=CC=C2C(=NC1=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













